molecular formula C21H19N3O4 B102935 1,3-Diphenylguanidine phthalate CAS No. 17573-13-6

1,3-Diphenylguanidine phthalate

Cat. No.: B102935
CAS No.: 17573-13-6
M. Wt: 377.4 g/mol
InChI Key: PRXNPIICCNGNEL-UHFFFAOYSA-N
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Description

1,3-Diphenylguanidine (DPG, CAS 102-06-7) is a white to pale pink crystalline solid widely used as a rubber accelerator, particularly in tire manufacturing, footwear, and technical rubber goods. It acts as a middle-speed vulcanization accelerator and synergizes with thiazoles, thiurams, and sulfenamides . DPG also functions as a peptizer for sulfur-modified chloroprene rubber and a compatibilizer for silica fillers . Recent studies highlight its environmental presence as a tire wear compound, with detected concentrations in urban stormwater up to 0.52 µg/L . Its harmonized classification under EU CLP regulations is under revision due to emerging toxicity concerns .

Properties

IUPAC Name

1,2-diphenylguanidine;phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.C8H6O4/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-10H,(H3,14,15,16);1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCFNQDWXBNVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-99-0, 17573-13-6
Record name 1,2-Benzenedicarboxylic acid, compd. with N,N′-diphenylguanidine (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylguanidine phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPHENYLGUANIDINE PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8EL2P69Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenylguanidine phthalate can be synthesized through the reaction of diphenylamine with cyanamide under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the guanidine structure. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then subjected to various purification steps, including filtration and drying, to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylguanidine phthalate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various byproducts, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.

    Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound under controlled conditions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, and are carried out in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various substituted guanidines, oxidized derivatives, and reduced forms of the compound. These products have different chemical and physical properties, making them useful in various applications.

Scientific Research Applications

Industrial Applications

Rubber Manufacturing
1,3-Diphenylguanidine is primarily used as an accelerator in the vulcanization process of rubber. This process enhances the elasticity and durability of rubber products. The compound serves both as a primary and secondary accelerator, contributing to improved performance characteristics in rubber formulations.

Table 1: Role of DPG Phthalate in Rubber Manufacturing

ApplicationDescription
Primary AcceleratorSpeeds up the vulcanization process, improving cross-linking efficiency.
Secondary AcceleratorEnhances the properties of other accelerators used in the formulation.
End ProductsUsed in tires, seals, gaskets, and various rubber goods.

Diagnostic Applications

DPG phthalate is recognized for its role in dermatological diagnostics. It is a component of the Carba Mix used in epicutaneous patch tests, such as the T.R.U.E. TEST, which helps diagnose allergic contact dermatitis. This application highlights its significance in clinical settings.

Table 2: Diagnostic Use of DPG Phthalate

Test NamePurposeApproval Year
T.R.U.E. TESTDiagnoses allergic contact dermatitis1994

Environmental Impact Studies

Recent studies have investigated the occurrence of DPG phthalate in environmental samples, particularly focusing on its presence in bottled water and other consumer products. The compound's potential leaching from rubber products into water sources raises concerns about environmental contamination.

Case Study: Occurrence in Bottled Water

A study published by ACS noted that DPG was detected in bottled water samples, prompting discussions on regulatory measures for polymer additives in consumer products. The findings suggest a need for further research into the safety and environmental impact of such additives.

Mechanism of Action

The mechanism of action of 1,3-diphenylguanidine phthalate involves its interaction with various molecular targets and pathways. As an accelerator in the vulcanization process, it facilitates the cross-linking of rubber molecules, enhancing their strength and elasticity. In biological systems, the compound may interact with enzymes and other proteins, inhibiting their activity and affecting various cellular processes.

Comparison with Similar Compounds

N,N-Diphenylguanidine Monohydrobromide (CAS 55-57-2)

  • Structural Similarity : 83% similarity to DPG, differing by a hydrobromide group .
  • Functional Differences : The hydrobromide salt may enhance solubility in polar solvents compared to DPG, altering its reactivity in rubber vulcanization.
  • uncharacterized for the hydrobromide derivative).

1,3-Di-o-tolylguanidine

  • Detection : Co-monitored with DPG in human urine via LC-MS/MS, with similar extraction efficiencies but distinct retention times .

1,2,3-Triphenylguanidine

  • Application : Less common in rubber due to slower acceleration kinetics.
  • Environmental Impact: Not widely reported in tire wear studies, suggesting lower environmental mobility than DPG .

Functional Analogs in Rubber Vulcanization

Thiurams (e.g., Tetramethylthiuram Disulfide)

  • Efficiency : Thiurams are faster accelerators than DPG, enabling shorter curing times .
  • Toxicity : Thiurams are the leading cause of glove-related hypersensitivity dermatitis (HD), whereas DPG is a secondary sensitizer .

Mercaptobenzothiazole (MBT)

  • Synergy : DPG activates MBT, enhancing scorch safety and cure rate .
  • Regulatory Status : MBT is classified as a skin sensitizer (CLP Annex VI), while DPG’s classification is under review .

Sulfenamides (e.g., N-cyclohexyl-2-benzothiazolesulfenamide)

  • Speed : Sulfenamides provide delayed action, contrasting with DPG’s moderate acceleration.
  • Applications : Preferred in thick rubber products; DPG is used in thinner goods requiring balanced processing .

Environmental and Toxicological Comparison with Tire Wear Compounds

6PPD-Quinone (6PPD-q)

  • Environmental Presence : Both DPG and 6PPD-q are tire-derived, but 6PPD-q reaches higher concentrations in stormwater (2.85 µg/L vs. 0.52 µg/L for DPG) .
  • Aquatic Toxicity : 6PPD-q is acutely toxic to coho salmon (LC50 = 0.8 µg/L), whereas DPG’s aquatic toxicity remains unquantified .
  • Persistence : DPG resists degradation by Trametes versicolor under standard conditions, unlike some benzothiazoles .

Benzothiazoles

  • Bioactivity : Benzothiazoles inhibit bacterial luminescence more potently than DPG .
  • Log Kow : DPG (2.4) has lower hydrophobicity than benzothiazoles (e.g., 2-(Methylthio)benzothiazole, log Kow = 2.8), suggesting reduced bioaccumulation .

Regulatory and Analytical Considerations

Regulatory Status

  • REACH : DPG is subject to compliance checks, while carbamates and thiurams face stricter restrictions due to higher sensitization rates .

Detection Methods

  • LC-MS/MS : DPG and analogs are quantified in urine with detection limits of 0.0098 µg/L, comparable to methods for Di-o-tolylguanidine .
  • Environmental Monitoring : DPG is less frequently targeted than 6PPD-q in stormwater studies, reflecting analytical prioritization of high-risk compounds .

Biological Activity

1,3-Diphenylguanidine phthalate (DPG) is a compound primarily used in the rubber and polymer industries as an accelerator in the vulcanization process. However, its biological activity has garnered significant attention due to its potential effects on human health and the environment. This article explores the compound's biological activity, including its mechanisms of action, potential toxicological effects, and findings from recent research studies.

Chemical Overview

This compound has the chemical formula C19H18N2O4 and is recognized for its role in enhancing the properties of rubber products. It is synthesized through the reaction of diphenylamine with cyanamide under acidic conditions, which facilitates the formation of the guanidine structure.

The biological activity of DPG is attributed to its interaction with various molecular targets within biological systems. Notably, it has been identified as an enzyme inhibitor , affecting cellular processes by modulating enzyme activity. This inhibition can disrupt normal cellular functions and potentially lead to adverse health effects .

Toxicological Studies

Recent studies have highlighted several toxicological concerns associated with DPG:

  • Reproductive Toxicity : Research indicates that DPG may exhibit reproductive toxicity, raising concerns about its impact on fertility and developmental health .
  • Neurotoxicity : Evidence suggests potential neurotoxic effects, necessitating further investigation into its impact on nervous system function .
  • Endocrine Disruption : DPG has been implicated in endocrine-disrupting activities, which can interfere with hormonal balance and lead to various health issues .

Human Exposure and Biomonitoring

A study conducted to assess human exposure to DPG revealed its presence in urine samples from both children and adults. In a cohort of 15 children, DPG was detected in 73% of samples at a median concentration of 0.05 ng/mL, while 20% of adult samples also tested positive for the compound . These findings underscore the potential for widespread exposure through environmental sources such as indoor dust and consumer products.

Case Study 1: Urinary Concentration Analysis

A method developed for quantifying DPG in human urine utilized high-performance liquid chromatography-tandem mass spectrometry. The study reported detection limits as low as 0.002 ng/mL, demonstrating the sensitivity of modern analytical techniques in monitoring exposure levels .

Case Study 2: Toxicological Assessment

In laboratory settings, studies involving oral administration of DPG to rats indicated rapid absorption and metabolism, with a biological half-life of approximately 10 hours. The metabolites excreted were not fully characterized, suggesting a need for further research into the compound's metabolic pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1,3-Di-o-tolylguanidineMethyl groups on phenyl ringsSimilar enzyme inhibition
1,2,3-TriphenylguanidineAdditional phenyl groupAltered toxicity profile
N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD)Different chemical structureUsed in similar applications

This compound is unique due to its specific chemical structure that facilitates distinct biological activities compared to similar compounds. Its high reactivity and effectiveness as an accelerator in vulcanization processes also contribute to its diverse applications in scientific research and industry.

Q & A

Q. What are the standard methods for synthesizing and purifying 1,3-Diphenylguanidine (DPG) for laboratory use?

DPG is typically synthesized via condensation reactions between aniline and cyanogen chloride or thiourea derivatives under controlled alkaline conditions. Post-synthesis, purification is achieved through recrystallization using solvents like ethanol or methanol, as indicated by its commercial availability at >97% purity . Researchers should verify purity via melting point analysis (146–151°C) and confirm structural integrity using FTIR or NMR spectroscopy.

Q. How is 1,3-Diphenylguanidine characterized in terms of its physical and chemical properties?

Key properties include:

  • Melting point : 146–151°C .
  • Solubility : Slightly soluble in water, soluble in polar organic solvents (e.g., ethanol, acetone) .
  • Spectroscopic characterization : FTIR (N-H stretching at ~3400 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) and ¹H NMR (aromatic proton signals at δ 6.8–7.5 ppm) . Thermogravimetric analysis (TGA) can assess thermal stability, critical for rubber-processing studies .

Q. What are the primary applications of DPG in polymer research, particularly in rubber vulcanization?

DPG acts as a mid-speed accelerator in natural/synthetic rubber vulcanization, enhancing crosslinking efficiency. It activates thiazole and sulfenamide accelerators (e.g., MBT) and improves silica filler compatibility by reducing agglomeration . Typical applications include tire treads and technical rubber goods. Researchers should optimize DPG concentrations (0.5–2 phr) and curing temperatures (140–160°C) to balance scorch safety and cure rate .

Advanced Research Questions

Q. What experimental approaches are used to assess the environmental persistence and bioaccumulation potential of DPG in aquatic ecosystems?

  • Logarithmic octanol-water coefficient (log Kow) : Reported as 2.4, indicating moderate hydrophobicity and bioaccumulation potential (BCF 10–100) .
  • Environmental detection : Use HPLC-MS/MS or GC-MS with solid-phase extraction (SPE) for quantifying trace levels (e.g., 20 ng/L in surface water) .
  • Degradation studies : Evaluate photolytic/hydrolytic stability under simulated environmental conditions (pH 7–9, UV exposure) .

Q. How can researchers investigate the reproductive toxicology of DPG using in vivo models, and what endpoints should be prioritized?

  • Model systems : Mice or hamsters exposed via oral gavage (10–100 mg/kg/day) over 28 days .
  • Endpoints : Sperm morphology abnormalities (e.g., head defects), testicular histopathology, and litter size reduction.
  • Mechanistic studies : Measure oxidative stress markers (e.g., lipid peroxidation) and endocrine disruption via receptor-binding assays (e.g., androgen/estrogen receptors) .

Q. What advanced analytical techniques are recommended for quantifying trace levels of DPG in complex environmental matrices such as drinking water or road runoff?

  • Sample preparation : SPE with C18 cartridges or liquid-liquid extraction (LLE) using dichloromethane .
  • Instrumentation :
  • HPLC-UV/FLD : LOD ~0.1 µg/L with C18 columns and acetonitrile/water gradients .
  • GC-MS : Derivatization with BSTFA for enhanced volatility; monitor m/z 211 (molecular ion) .
    • Quality control : Spike recovery tests (70–120%) and internal standards (e.g., deuterated DPG) .

Q. In studies of DPG’s role as a compatibilizer in silica-filled rubber composites, what characterization methods elucidate its interaction mechanisms at the polymer-filler interface?

  • Surface analysis : XPS to detect Si-O-C/N bonding, confirming DPG-silica interactions .
  • Morphology : TEM/SEM to assess filler dispersion and agglomerate size reduction .
  • Rheology : Measure Payne effect reduction (storage modulus at low strain) to quantify filler-filler network disruption .
  • Adsorption isotherms : Langmuir/Freundlich models to quantify DPG adsorption on silica .

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